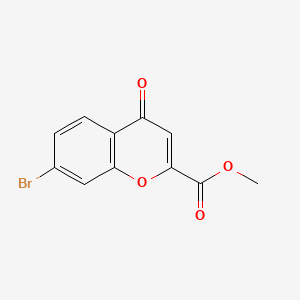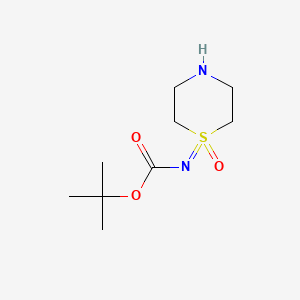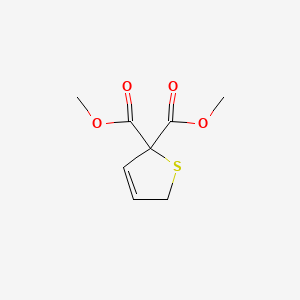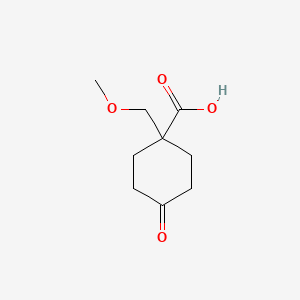
2,2-difluoro-3-(methylsulfanyl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-3-(methylsulfanyl)propan-1-ol, also known as 3-Fluoro-2-methylthio-1-propyl alcohol, is a synthetic compound with a wide range of applications in the field of scientific research. It is used as a reagent in a variety of organic syntheses, and has been studied for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-3-(methylsulfanyl)propan-1-ol has been used in a variety of scientific research applications, including the synthesis of fluorinated compounds, the analysis of drug metabolites, and the study of enzyme-catalyzed reactions. It has also been used as a reagent in the synthesis of a variety of organic compounds, including fluorinated steroids, and as a catalyst in the synthesis of trifluoromethyl-containing compounds.
Wirkmechanismus
2,2-Difluoro-3-(methylsulfanyl)propan-1-ol is known to act as a substrate for a variety of enzymes. It has been shown to be a substrate for the enzyme cytochrome P450 2C19 (CYP2C19), which is involved in the metabolism of drugs. It has also been found to be a substrate for the enzyme cytochrome P450 2A6 (CYP2A6), which is involved in the metabolism of nicotine.
Biochemical and Physiological Effects
2,2-Difluoro-3-(methylsulfanyl)propan-1-ol has been studied for its potential therapeutic applications. It has been found to have anti-inflammatory and antioxidant effects in animal models, and it has been shown to reduce the levels of pro-inflammatory cytokines. It has also been found to have an inhibitory effect on the enzyme cytochrome P450 2C19, which is involved in the metabolism of drugs.
Vorteile Und Einschränkungen Für Laborexperimente
2,2-Difluoro-3-(methylsulfanyl)propan-1-ol is a useful reagent for a variety of laboratory experiments. It is relatively inexpensive and can be easily synthesized from commercially available starting materials. It is also stable and can be stored for long periods of time. However, it is also a highly reactive compound and should be handled with care.
Zukünftige Richtungen
The potential therapeutic applications of 2,2-Difluoro-3-(methylsulfanyl)propan-1-ol are an area of active research. Possible future directions include further studies into its anti-inflammatory and antioxidant effects, as well as its potential use as a substrate for drug metabolism. Additionally, further research into its mechanism of action and its potential use as a catalyst in the synthesis of trifluoromethyl-containing compounds may also be beneficial. Finally, further studies into its potential use in the synthesis of fluorinated steroids may also prove beneficial.
Synthesemethoden
2,2-Difluoro-3-(methylsulfanyl)propan-1-ol can be synthesized from the reaction of 2-fluoroethanol and thiophosgene in the presence of a base catalyst. This reaction produces a mixture of 2,2-difluoro-3-(methylsulfanyl)propan-1-ol and 2,2-difluoro-3-(methylsulfanyl)propan-2-ol. The two products can be separated by column chromatography.
Eigenschaften
IUPAC Name |
2,2-difluoro-3-methylsulfanylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F2OS/c1-8-3-4(5,6)2-7/h7H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQIPMWBCUIHRGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(CO)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8F2OS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.17 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-3-methyl-2-{[(2S)-pyrrolidin-2-yl]formamido}butanoic acid, trifluoroacetic acid](/img/structure/B6604555.png)
![tert-butyl 2-oxo-9-azadispiro[3.1.5^{6}.1^{4}]dodecane-9-carboxylate](/img/structure/B6604570.png)


![tert-butyl N-{7-methylpyrrolo[1,2-c]pyrimidin-3-yl}carbamate](/img/structure/B6604597.png)

![3-ethyl 5-methyl 4-(2-chlorophenyl)-2-{[2-({3-[(2-{[4-(2-chlorophenyl)-3-(ethoxycarbonyl)-5-(methoxycarbonyl)-6-methyl-1,4-dihydropyridin-2-yl]methoxy}ethyl)carbamoyl]phenyl}formamido)ethoxy]methyl}-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B6604609.png)


![(2S,4R)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B6604644.png)
![tert-butyl N-(3-{[(1r,4r)-4-aminocyclohexyl]oxy}propyl)carbamate](/img/structure/B6604646.png)
![tert-butyl 7-formyl-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B6604651.png)